molecular formula C23H19NO5 B12120246 N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide

N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide

Cat. No.: B12120246
M. Wt: 389.4 g/mol
InChI Key: RITIOQQYMXKVCU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a chromen-4-one core, which is a significant structural entity in medicinal chemistry .

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethoxyaniline with 6-oxobenzo[c]chromen-3-yl acetate under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The chromen-4-one core plays a crucial role in its biological activity by facilitating binding to target proteins and modulating their function .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide can be compared with other chromen-4-one derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide

InChI

InChI=1S/C23H19NO5/c1-2-27-16-9-7-15(8-10-16)24-22(25)14-28-17-11-12-19-18-5-3-4-6-20(18)23(26)29-21(19)13-17/h3-13H,2,14H2,1H3,(H,24,25)

InChI Key

RITIOQQYMXKVCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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